molecular formula C16H23NO3 B2835282 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide CAS No. 449793-87-7

2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2835282
CAS No.: 449793-87-7
M. Wt: 277.364
InChI Key: DLXZWEGLIOELQB-UHFFFAOYSA-N
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Description

2-[4-(Methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide is an acetamide derivative featuring a 4-isopropylphenoxy group linked to an acetamide backbone, with the amide nitrogen substituted by an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety. The compound’s design suggests a balance between lipophilicity (from the isopropylphenoxy group) and solubility (from the oxolan substituent), making it relevant for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(2)13-5-7-14(8-6-13)20-11-16(18)17-10-15-4-3-9-19-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXZWEGLIOELQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-chloro-N-(4-isopropylphenoxy)acetamide. This intermediate is then reacted with oxirane-2-methanol under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(Methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

2-[4-(Methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug development and biochemical research.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

N-[2-(4-tert-Butylphenoxy)ethyl]acetamide ()

  • Structure: Substituted with a 4-tert-butylphenoxy group and an ethyl linker.
  • Molecular Weight : 235.327 g/mol.
  • Key Differences :
    • The tert-butyl group increases steric hindrance and lipophilicity compared to the methylethyl substituent in the target compound.
    • The ethyl linker may reduce conformational flexibility relative to the oxolan-2-ylmethyl group.

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

  • Structure: Contains a morpholinone ring and 4-isopropylphenyl substituent.
  • Synthesis : Achieved via acetylation and purification (58% yield), with NMR data showing distinct shifts for the isopropyl group (δ 1.21 ppm) and acetyl moiety (δ 2.14 ppm).
  • The 4-isopropylphenyl group mirrors the methylethylphenoxy group in the target compound, suggesting similar hydrophobic interactions .

2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ()

  • Structure : Shares the oxolan-2-ylmethyl group but incorporates a quinazolin-4-one core and sulfanyl linker.
  • The sulfanyl group may enhance metabolic stability or alter electronic properties compared to the phenoxy linker .

Benzimidazole-Based Acetamides ()

  • Examples : 3ae, 3af, 3ag, 3j, 3k.
  • Structure : Feature benzimidazole-sulfonyl/sulfinyl cores with methoxy or pyridyl substituents.
  • Synthesis Yields : 72–97% (e.g., 3ag: 79%, 3j/3k: 87%) .
  • Key Differences :
    • The benzimidazole core expands π-π stacking and hydrogen-bonding capabilities, likely increasing biological activity (e.g., proton pump inhibition).
    • Higher molecular complexity may reduce bioavailability compared to the simpler target compound.

Thiazole Hybrids ()

  • Examples : Compounds 35a (thiazolin-4-one) and 35b (pyrazole-substituted thiazole).
  • Activity : Demonstrated cytotoxicity against cancer cell lines (HepG2, PC3, MCF-7) with IC50 values <10 µM.
  • Key Differences :
    • The thiazole ring introduces heterocyclic diversity, enhancing interactions with biological targets like enzymes or receptors.
    • The target compound’s oxolan group may offer better solubility than ethyl carboxylate (35a) or pyrazole (35b) substituents .

Chloroacetamide Herbicides ()

  • Examples : Alachlor, pretilachlor.
  • Structure : Chloroacetamides with alkyl/aryl substituents.
  • Key Differences :
    • The chloro group in herbicides increases electrophilicity, enabling covalent interactions with plant enzymes.
    • The target compound’s oxolan group lacks this reactivity, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .

Biological Activity

2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide, identified by its CAS number 449793-87-7, is a compound that has attracted attention for its potential biological activities. Its unique molecular structure, featuring a phenoxy group and an oxolan-2-ylmethyl group, suggests various applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H23NO3C_{16}H_{23}NO_3, and its structure can be represented as follows:

InChI 1S C16H23NO3 c1 12 2 13 5 7 14 8 6 13 20 11 16 18 17 10 15 4 3 9 19 15 h5 8 12 15H 3 4 9 11H2 1 2H3 H 17 18 \text{InChI 1S C16H23NO3 c1 12 2 13 5 7 14 8 6 13 20 11 16 18 17 10 15 4 3 9 19 15 h5 8 12 15H 3 4 9 11H2 1 2H3 H 17 18 }

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) : The generation of ROS plays a critical role in the pro-apoptotic effects observed in related analogs .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms similar to those of known anticancer agents .

Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress in biological systems.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindings
Anticancer ActivityInduction of apoptosis in cultured cancer cells; disruption of microtubule function .
Enzyme InteractionPotential inhibition of specific enzymes involved in cell proliferation .
ROS GenerationCorrelation between structure and ROS production leading to apoptosis .

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